molecular formula C11H9BrClF3O B14051960 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

Katalognummer: B14051960
Molekulargewicht: 329.54 g/mol
InChI-Schlüssel: VHPIBUINXZNMQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups

Vorbereitungsmethoden

The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a trifluoromethyl-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl and trifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone, leading to different reactivity and applications.

    1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropane: The absence of the carbonyl group in this compound results in different chemical properties and uses.

    1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-amine: The presence of an amine group introduces new possibilities for biological and medicinal applications.

Eigenschaften

Molekularformel

C11H9BrClF3O

Molekulargewicht

329.54 g/mol

IUPAC-Name

1-[3-(bromomethyl)-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O/c1-6(17)10(13)8-4-2-3-7(5-12)9(8)11(14,15)16/h2-4,10H,5H2,1H3

InChI-Schlüssel

VHPIBUINXZNMQV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=CC(=C1C(F)(F)F)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.